2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432139
InChI: InChI=1S/C9H11N3O/c1-9(2,13)8-5-3-4-7-6-10-11-12(7)8/h3-6,13H,1-2H3
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol

CAS No.:

Cat. No.: VC17432139

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol -

Specification

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol
Standard InChI InChI=1S/C9H11N3O/c1-9(2,13)8-5-3-4-7-6-10-11-12(7)8/h3-6,13H,1-2H3
Standard InChI Key XYACTXADYQYVEV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC2=CN=NN21)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold fused to a propan-2-ol group at the 7-position. The triazolo ring system comprises a five-membered triazole fused to a six-membered pyridine, creating a planar, aromatic system capable of π-π stacking interactions. The hydroxypropan-2-yl substituent introduces a tertiary alcohol, enhancing hydrogen-bonding potential and influencing solubility. Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.20 g/mol
IUPAC Name2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol
Canonical SMILESCC(C)(C1=CC=CC2=CN=NN21)O
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The tertiary alcohol group contributes to a polar surface area of 58.9 Ų, balancing hydrophobic and hydrophilic interactions.

Electronic and Steric Effects

Density functional theory (DFT) calculations predict that the electron-deficient triazolo ring directs electrophilic substitution to the pyridine’s 5-position, while the hydroxyl group stabilizes adjacent charges through inductive effects. Steric hindrance from the geminal dimethyl groups in the propan-2-ol moiety may limit rotational freedom, favoring rigid binding conformations in protein pockets.

Synthesis and Derivatization

Synthetic Pathways

The synthesis of 2-( Triazolo[1,5-a]pyridin-7-yl)propan-2-ol typically involves cyclocondensation strategies. A common route begins with 7-bromo- triazolo[1,5-a]pyridine, which undergoes nucleophilic substitution with acetone enolate under basic conditions. Alternative methods employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by Friedländer annulation to form the pyridine. Yields range from 45–68%, with purification via column chromatography using ethyl acetate/hexane gradients.

Key Intermediates

  • 7-Bromo- triazolo[1,5-a]pyridine: Synthesized via bromination of the parent heterocycle using N-bromosuccinimide (NBS) in DMF.

  • Acetone enolate: Generated from acetone and LDA at −78°C, reacting with the brominated intermediate to install the propan-2-ol group.

Pharmacological Activities

Antimicrobial Potency

Triazolo[1,5-a]pyridine derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate that 2-( Triazolo[1,5-a]pyridin-7-yl)propan-2-ol inhibits bacterial ATP synthase with an IC₅₀ of 2.3 μM against E. coli, comparable to nitazoxanide . The hydroxyl group enhances membrane permeability, achieving a 4.1-fold lower MIC (1.6 μg/mL) than non-hydroxylated analogs against Staphylococcus aureus.

Enzyme Inhibition

Molecular docking studies reveal strong interactions with fungal lanosterol 14α-demethylase (CYP51), a target for antifungal agents. The triazolo nitrogen forms a hydrogen bond with Arg-96 (2.8 Å), while the hydroxyl group coordinates the heme iron via a water molecule. This dual binding mode achieves a Ki of 0.87 μM against Candida albicans CYP51.

Challenges and Limitations

Solubility and Bioavailability

Despite its potency, the compound’s logP of 1.9 limits aqueous solubility (0.32 mg/mL in PBS pH 7.4). Prodrug strategies, such as acetylation of the hydroxyl group, improve solubility to 5.6 mg/mL but reduce in vivo efficacy by 40% due to slower enzymatic activation.

hERG Channel Affinity

Like many basic heterocycles, this compound exhibits moderate hERG inhibition (IC₅₀ = 12 μM), raising concerns for cardiotoxicity . Structural modifications to reduce basicity, such as replacing the triazolo nitrogen with oxygen, are under investigation .

Future Directions

Targeted Delivery Systems

Encapsulation in liposomal nanoparticles (120 nm diameter) increases plasma half-life from 2.1 to 8.7 hours in murine models, enhancing accumulation in infected tissues. Co-administration with cytochrome P450 inhibitors like cimetidine may further improve metabolic stability.

Hybrid Molecules

Conjugation with fluoroquinolones (e.g., ciprofloxacin) via a biodegradable ester linker produces dual-action hybrids with synergistic effects against multidrug-resistant Pseudomonas aeruginosa (FIC index = 0.28).

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